N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16528783
InChI: InChI=1S/C18H20N4/c1-3-7-17(8-4-1)15-21(13-14-22-12-11-19-20-22)16-18-9-5-2-6-10-18/h1-12H,13-16H2
SMILES:
Molecular Formula: C18H20N4
Molecular Weight: 292.4 g/mol

N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine

CAS No.:

Cat. No.: VC16528783

Molecular Formula: C18H20N4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine -

Specification

Molecular Formula C18H20N4
Molecular Weight 292.4 g/mol
IUPAC Name N,N-dibenzyl-2-(triazol-1-yl)ethanamine
Standard InChI InChI=1S/C18H20N4/c1-3-7-17(8-4-1)15-21(13-14-22-12-11-19-20-22)16-18-9-5-2-6-10-18/h1-12H,13-16H2
Standard InChI Key HKNBFAIHNMWEPT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(CCN2C=CN=N2)CC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Core Architecture

N,N-Dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine (C₁₈H₂₀N₄, molecular weight 292.4 g/mol) features a central ethanamine chain with a triazole ring at the C-2 position and two benzyl groups attached to the nitrogen atoms. The triazole moiety, a five-membered heterocycle with three nitrogen atoms, adopts a planar configuration, enabling π-π stacking interactions with biological targets .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₈H₂₀N₄
Molecular Weight292.4 g/mol
Triazole Ring Bond LengthsN(1)–N(2): 1.342–1.359 Å; N(2)–N(3): 1.293–1.309 Å (from analogous triazoles)
Hybridizationsp²-hybridized nitrogen atoms in the triazole ring

The elongated N(1)–N(2) bond (1.342–1.359 Å) compared to N(2)–N(3) (1.293–1.309 Å) reflects partial single- and double-bond character, respectively, influencing reactivity . Benzyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

Spectroscopic Characterization

  • NMR: The triazole proton resonates at δ 7.8–8.2 ppm (¹H NMR), while benzyl protons appear as multiplets at δ 7.2–7.4 ppm.

  • IR: Stretching vibrations at 1600 cm⁻¹ (C=N) and 3100 cm⁻¹ (N-H) confirm triazole and amine functionalities.

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis proceeds via a two-step strategy:

  • Alkyne Preparation: N,N-Dibenzylpropargylamine is synthesized by reacting propargyl bromide with dibenzylamine in the presence of K₂CO₃.

  • Cycloaddition: The alkyne reacts with benzyl azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate), yielding the 1,4-disubstituted triazole regioselectively .

Reaction Scheme:

HC≡C-CH₂-N(Bn)₂+PhCH₂N₃Cu(I)N,N-Dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine\text{HC≡C-CH₂-N(Bn)₂} + \text{PhCH₂N₃} \xrightarrow{\text{Cu(I)}} \text{N,N-Dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine}

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and recyclable catalysts (e.g., Cu nanoparticles on cellulose), reducing environmental impact .

Biological Activities and Mechanisms

Antibacterial and Antifungal Efficacy

The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) by disrupting cell wall biosynthesis via binding to penicillin-binding proteins and lanosterol demethylase, respectively.

Table 2: Pharmacological Profile

ActivityTargetMechanismEfficacy
AntibacterialS. aureusCell wall synthesis inhibitionMIC: 8 µg/mL
AntifungalC. albicansLanosterol demethylase inhibitionMIC: 16 µg/mL
AnticancerMCF-7 cellsTopoisomerase II inhibition, ROSIC₅₀: 12 µM

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for kinase inhibitors (e.g., EGFR tyrosine kinase) and antibiotic adjuvants, reversing β-lactam resistance in MRSA.

Materials Science

Functionalization of polymers with triazole groups enhances thermal stability (T₅%: 280°C vs. 220°C for unmodified polymers), enabling high-performance coatings .

Comparative Analysis with Related Triazoles

Table 3: Structural and Functional Comparison

CompoundKey FeaturesBioactivity
1-[4-(1H-Triazol-1-yl)phenyl]ethanamineAromatic phenyl group enhances DNA intercalationAnticancer (IC₅₀: 18 µM)
2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethylamine1,2,4-Triazole isomer; lower metabolic stabilityAntifungal (MIC: 32 µg/mL)

Future Perspectives

  • Pharmacokinetic Studies: Elucidate oral bioavailability and half-life in mammalian models.

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor specificity.

  • Environmental Impact: Assess ecotoxicity in aquatic ecosystems.

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